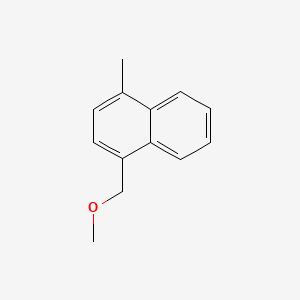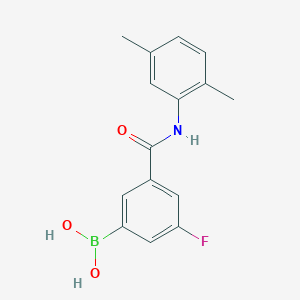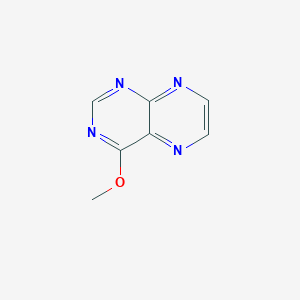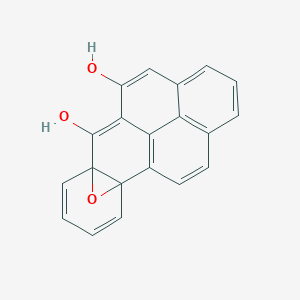
Benzo(a)pyrenediol, epoxydihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrenediol, epoxydihydro- is a metabolite of benzo[a]pyrene, a well-known carcinogen found in fossil fuel emissions, cigarette smoke, and biomass combustion . This compound is part of the polycyclic aromatic hydrocarbon family and is known for its potent carcinogenic properties. It is formed through the metabolic activation of benzo[a]pyrene and is known to form adducts with DNA, leading to mutations and cancer .
Métodos De Preparación
The preparation of benzo(a)pyrenediol, epoxydihydro- involves several synthetic routes. One common method is the metabolic activation of benzo[a]pyrene through enzymatic reactions. This process involves the initial oxidation of benzo[a]pyrene to form benzo[a]pyrene-7,8-dihydrodiol, which is then further oxidized to form the epoxide . Industrial production methods typically involve the use of specific enzymes and controlled reaction conditions to ensure the formation of the desired isomer .
Análisis De Reacciones Químicas
Benzo(a)pyrenediol, epoxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydrodiols .
Aplicaciones Científicas De Investigación
Benzo(a)pyrenediol, epoxydihydro- has several scientific research applications. In chemistry, it is used to study the reactivity and properties of polycyclic aromatic hydrocarbons . In biology and medicine, it is used to investigate the mechanisms of carcinogenesis and the formation of DNA adducts . It is also used in environmental studies to assess the impact of pollutants on human health and the environment .
Mecanismo De Acción
The mechanism of action of benzo(a)pyrenediol, epoxydihydro- involves its interaction with DNA to form adducts . These adducts can cause mutations and lead to cancer. The compound primarily targets guanosine positions on the DNA, forming covalent bonds with the nucleophilic sites . The formation of these adducts can interfere with DNA replication and repair, leading to genomic instability and carcinogenesis .
Comparación Con Compuestos Similares
Benzo(a)pyrenediol, epoxydihydro- is unique in its potent carcinogenic properties compared to other similar compounds . Similar compounds include other polycyclic aromatic hydrocarbons like benzo[a]pyrene-7,8-dihydrodiol and benzo[a]pyrene-9,10-epoxide . These compounds also form DNA adducts and have carcinogenic properties, but their reactivity and carcinogenicity can vary depending on their specific structure and electronic configuration .
Propiedades
Número CAS |
61164-19-0 |
|---|---|
Fórmula molecular |
C20H12O3 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
21-oxahexacyclo[10.6.2.12,7.02,7.09,19.016,20]henicosa-1(19),3,5,8,10,12,14,16(20),17-nonaene-8,10-diol |
InChI |
InChI=1S/C20H12O3/c21-14-10-12-5-3-4-11-6-7-13-16(15(11)12)17(14)18(22)20-9-2-1-8-19(13,20)23-20/h1-10,21-22H |
Clave InChI |
NQPFTRUAWRNMHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC23C4=C5C6=C(C=CC=C6C=C(C5=C(C2(O3)C=C1)O)O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


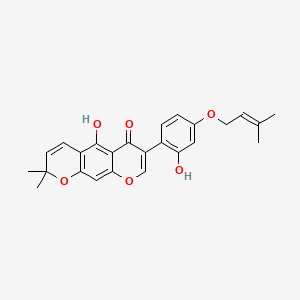



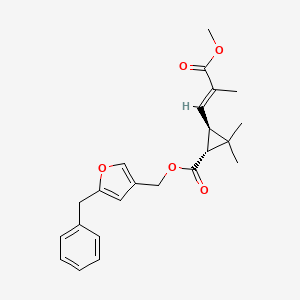

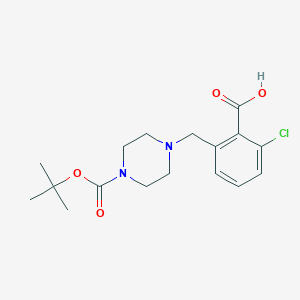

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)

